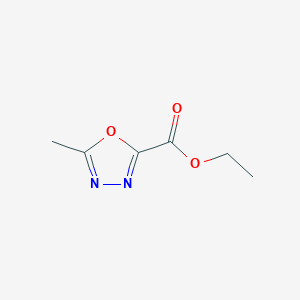

5-甲基-1,3,4-噁二唑-2-羧酸乙酯

描述

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound features a five-membered ring containing one oxygen and two nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

科学研究应用

5-甲基-1,3,4-噁二唑-2-羧酸乙酯应用综述

5-甲基-1,3,4-噁二唑-2-羧酸乙酯是一种在科学研究中具有多种应用的化合物。以下是其在不同领域独特应用的详细分析:

药物研究:抗感染剂: 该化合物已被研究作为抗感染剂的潜力。 1,3,4-噁二唑环是具有显著抗菌、抗病毒和抗利什曼原虫活性的杂环化合物中的常见结构 。研究人员合成了多种取代的 1,3,4-噁二唑,包括 5-甲基-1,3,4-噁二唑-2-羧酸乙酯,以探索其在抗击传染病方面的潜力。

药物化学:HIV 整合酶抑制剂: 在药物化学领域,该化合物用作合成 HIV 整合酶抑制剂的中间体 。这些抑制剂在 HIV 治疗中至关重要,因为它们阻止病毒将其遗传物质整合到宿主细胞中,从而阻止复制过程。

作用机制

Target of Action

Similar compounds, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes in the pathogens to exert their effects.

Mode of Action

For instance, some 1,2,4-oxadiazoles were studied for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate might also interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Based on the known activities of related compounds, it can be inferred that this compound may exert anti-infective effects, potentially leading to the inhibition of pathogen growth or replication .

生化分析

Biochemical Properties

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly as a ligand in transition-metal driven organic reactions. It interacts with enzymes and proteins, facilitating precise regio- and stereoselectivity in catalytic processes . The compound’s interactions with biomolecules are primarily through hydrogen bonding and coordination with metal ions, which enhance its reactivity and specificity in biochemical pathways.

Cellular Effects

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . Its binding to active sites of enzymes can result in conformational changes that either enhance or inhibit enzymatic activity. Furthermore, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects on metabolic pathways and cellular function . At higher doses, it may induce toxic or adverse effects, including alterations in enzyme activity and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes acting as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic balance within cells. Its interactions with metabolic enzymes can lead to changes in the concentration of key metabolites, affecting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its bioavailability and efficacy in biological systems.

Subcellular Localization

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinoacetate with acetic anhydride, followed by cyclization with carbon disulfide and subsequent oxidation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes waste.

化学反应分析

Types of Reactions: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

生物活性

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This structural configuration contributes to its unique chemical properties and biological activities. The compound is noted for its role as a ligand in various biochemical reactions and has been investigated for its potential in drug development.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate exhibit antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various pathogens including bacteria and parasites. The compound's mechanism often involves the inhibition of specific enzymes crucial for pathogen survival or replication .

Anticancer Properties

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has been studied for its anticancer potential. Similar oxadiazole derivatives have demonstrated the ability to inhibit key proteins involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

- Antibacterial : Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

- Anticancer : In vitro studies demonstrate that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression .

- Antiparasitic : The compound may also possess antiparasitic activity similar to other oxadiazole derivatives that have been effective against Trypanosoma cruzi and other parasites .

Case Studies

A series of studies have explored the biological effects of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate:

- Study A : Investigated the compound's effect on Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity with MIC values lower than those of standard antibiotics like gentamicin .

- Study B : Focused on the anticancer properties in human breast cancer cell lines (MCF-7), revealing that treatment with the compound led to increased apoptosis rates and alterations in gene expression related to cell cycle regulation .

Table of Biological Activities

属性

IUPAC Name |

ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWXWCDHGTWBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539808 | |

| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-36-4 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。